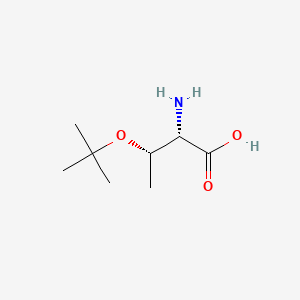
2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of carbazole, a tricyclic aromatic compound known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The resulting tetrahydrocarbazole is then subjected to further functionalization to introduce the amino and carbonyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, such as ionic liquids, to enhance the reaction yield and reduce the reaction time . Additionally, continuous flow reactors and microwave-assisted synthesis can be employed to improve the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of 2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride.
5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: A derivative with additional methoxy groups, studied for its interactions with transport proteins.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carbonyl groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
2-amino-2,3,4,9-tetrahydrocarbazol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15;/h1-4,9,14H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIRQHONHLRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1N)NC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)


![2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2522909.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide](/img/structure/B2522918.png)

![N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2522922.png)

